7-[(tert-Butoxy)carbonyl]-2-(4-methylpentan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid is a complex organic compound with significant potential in medicinal chemistry. Its IUPAC name indicates a structure that includes an imidazo-pyrazine core, which is often associated with various biological activities. The compound is classified as a heterocyclic aromatic compound due to the presence of nitrogen atoms in its ring structure.
The molecular formula of this compound is , and it has a molecular weight of approximately 351.44 g/mol. It is identified by the CAS number 885281-30-1 and has a purity of 97% according to available data sources .
The synthesis of 7-[(tert-butoxy)carbonyl]-2-(4-methylpentan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid can involve several methodologies. One common approach includes the following steps:
Each step requires careful optimization of reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity.
The molecular structure of 7-[(tert-butoxy)carbonyl]-2-(4-methylpentan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid can be represented using various structural representations:
CC(C)(C)OC(=O)N1CCN2/C=C(C(=O)O)\N=C/2C1
This notation provides insight into the connectivity of atoms within the molecule.
The reactivity profile of 7-[(tert-butoxy)carbonyl]-2-(4-methylpentan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid includes:
These reactions demonstrate the versatility of the compound in synthetic chemistry and potential modifications for drug development.
The mechanism of action for compounds like 7-[(tert-butoxy)carbonyl]-2-(4-methylpentan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid often involves interaction with biological targets such as enzymes or receptors:
Quantitative data regarding binding affinities and specific interactions would require further experimental validation through biochemical assays.
The physical properties of 7-[(tert-butoxy)carbonyl]-2-(4-methylpentan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid include:
Chemical properties include stability under standard laboratory conditions but may be sensitive to moisture or extreme pH conditions due to functional groups present.
This compound has potential applications in various scientific fields:
CAS No.: 7621-14-9
CAS No.: 8031-14-9
CAS No.: 9003-39-8
CAS No.:
CAS No.: 21687-36-5
CAS No.: 12640-81-2